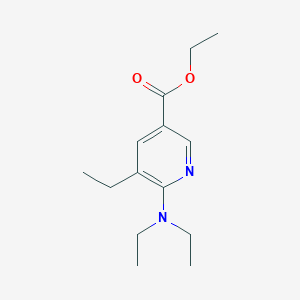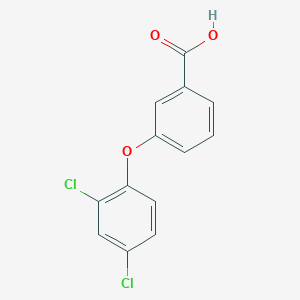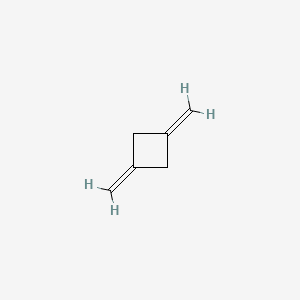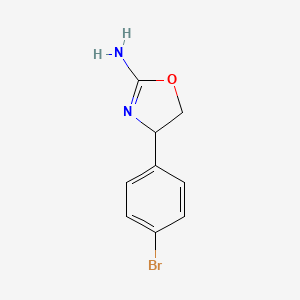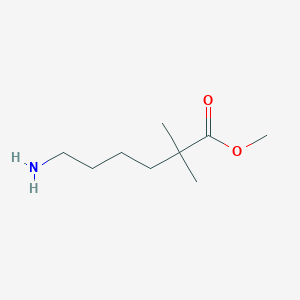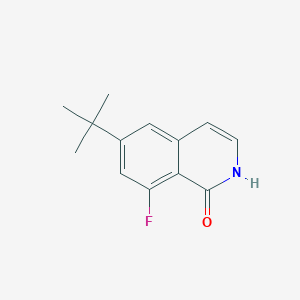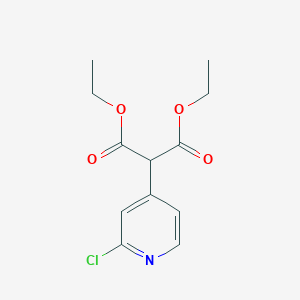![molecular formula C26H31N3O4 B8505105 tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B8505105.png)
tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a tert-butyl ester group, which can influence its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Carbonylamino Group: This step involves the reaction of the quinoline derivative with an isocyanate to form the carbonylamino group.
Attachment of the tert-Butyl Ester Group: This can be done through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Nitro or halogenated quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the quinoline moiety is known for its potential antimicrobial and antimalarial properties. This compound could be investigated for similar biological activities, including its effects on bacterial and parasitic infections.
Medicine
In medicine, derivatives of quinoline are often explored for their therapeutic potential. This compound could be studied for its pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate likely involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in metabolic pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar biological activity.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
What sets tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate apart is its combination of a quinoline moiety with a tert-butyl ester group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C26H31N3O4 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C26H31N3O4/c1-25(2,3)20-12-11-17(13-16(20)14-28-24(32)33-26(4,5)6)29-23(31)19-15-27-21-10-8-7-9-18(21)22(19)30/h7-13,15H,14H2,1-6H3,(H,27,30)(H,28,32)(H,29,31) |
InChIキー |
IBCKYHKIAXIGOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8505043.png)
![2-Chloro-4-(2-chloro-pyridin-3-yl)-[1,3,5]triazine](/img/structure/B8505062.png)
![9-bromo-4,5-dihydro-2H-6-oxa-1,2-diaza-benzo[e]azulene](/img/structure/B8505076.png)
